molecular formula C14H16N2 B2450816 N1,2-Diphenylethane-1,2-diamine CAS No. 1251354-35-4

N1,2-Diphenylethane-1,2-diamine

Cat. No.: B2450816
CAS No.: 1251354-35-4
M. Wt: 212.296
InChI Key: ZORMNFOQTHQKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,2-Diphenylethane-1,2-diamine: is an organic compound with the chemical formula C14H16N2 . It is a derivative of ethylenediamine where two phenyl groups are attached to the ethylene backbone. This compound exists as a white solid and is slightly soluble in water. It is known for its applications in asymmetric synthesis and catalysis.

Scientific Research Applications

N1,2-Diphenylethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, particularly in the hydrogenation of ketones and imines.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

According to the safety data sheet, DPEN may cause an allergic skin reaction, serious eye irritation, and is toxic if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,2-Diphenylethane-1,2-diamine can be synthesized through the reductive amination of benzil. The process involves the reaction of benzil with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: N1,2-Diphenylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled temperatures.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

    1,2-Diphenylethylenediamine: Similar in structure but differs in the position of the phenyl groups.

    1,2-Diaminocyclohexane: Contains a cyclohexane ring instead of an ethylene backbone.

    1,2-Diphenyl-1,2-diaminoethane: Another derivative with different stereochemistry.

Uniqueness: N1,2-Diphenylethane-1,2-diamine is unique due to its specific arrangement of phenyl groups, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial.

Properties

IUPAC Name

N',1-diphenylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORMNFOQTHQKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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